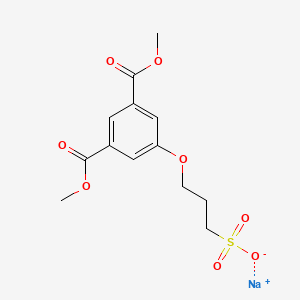
1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt is a complex organic compound. It is known for its unique chemical structure, which includes a benzene ring substituted with carboxylic acid groups, a sulfopropoxy group, and dimethyl ester functionalities. This compound is often used in various industrial and scientific applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt typically involves multiple steps. The process begins with the preparation of the benzene ring with carboxylic acid groups. This is followed by the introduction of the sulfopropoxy group through a sulfonation reaction. Finally, the dimethyl ester groups are added via esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce new functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Benzenedicarboxylic acid, dimethyl ester
- 1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, dimethyl ester
- 1,4-Benzenedicarboxylic acid, dimethyl ester
Uniqueness
1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt is unique due to the presence of the sulfopropoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological or chemical systems are required.
Eigenschaften
CAS-Nummer |
31352-31-5 |
|---|---|
Molekularformel |
C13H15NaO8S |
Molekulargewicht |
354.31 g/mol |
IUPAC-Name |
sodium;3-[3,5-bis(methoxycarbonyl)phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C13H16O8S.Na/c1-19-12(14)9-6-10(13(15)20-2)8-11(7-9)21-4-3-5-22(16,17)18;/h6-8H,3-5H2,1-2H3,(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
QTDJRRAARDSWEQ-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)OCCCS(=O)(=O)[O-])C(=O)OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


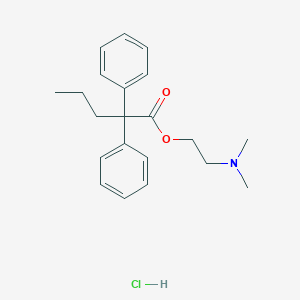




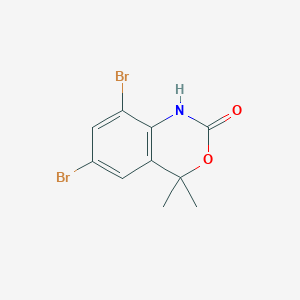

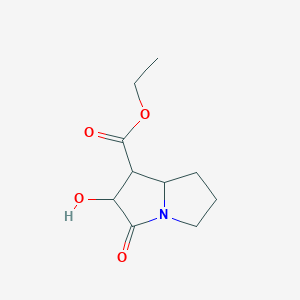


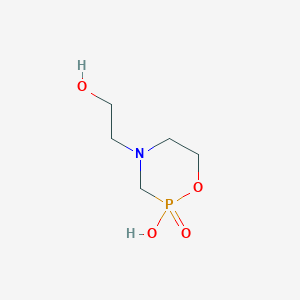


![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
